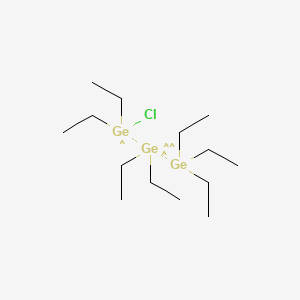![molecular formula C25H36O2 B14702199 4,4'-Methylenebis[2,6-di(propan-2-yl)phenol] CAS No. 24742-46-9](/img/structure/B14702199.png)
4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is an organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including as an additive in lubricants and polymers to enhance their stability and performance. The compound’s structure consists of two phenol groups connected by a methylene bridge, with isopropyl groups attached to the phenol rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] typically involves the condensation of 2,6-di(propan-2-yl)phenol with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The reaction can be represented as follows:
2C9H12O+CH2O→C19H24O2+H2O
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is carried out in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to ensure consistent product quality. The final product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various alkylated or arylated derivatives
Scientific Research Applications
4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Used as an additive in lubricants, fuels, and plastics to enhance their stability and performance.
Mechanism of Action
The antioxidant activity of 4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is primarily due to its ability to donate hydrogen atoms from the phenolic groups, thereby neutralizing free radicals. This process involves the formation of phenoxyl radicals, which are stabilized by the resonance structures of the phenol rings. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis[2,6-di-tert-butylphenol]
- 4,4’-Methylenebis[2,6-dimethylphenol]
- 4,4’-Methylenebis[2,6-diisopropylaniline]
Uniqueness
4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is unique due to its specific isopropyl substitution pattern, which enhances its antioxidant properties compared to other similar compounds. The presence of isopropyl groups provides steric hindrance, which helps in stabilizing the phenoxyl radicals formed during the antioxidant activity, making it more effective in preventing oxidative degradation.
Properties
CAS No. |
24742-46-9 |
|---|---|
Molecular Formula |
C25H36O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
4-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C25H36O2/c1-14(2)20-10-18(11-21(15(3)4)24(20)26)9-19-12-22(16(5)6)25(27)23(13-19)17(7)8/h10-17,26-27H,9H2,1-8H3 |
InChI Key |
JDZBDNMBCLGJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CC2=CC(=C(C(=C2)C(C)C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


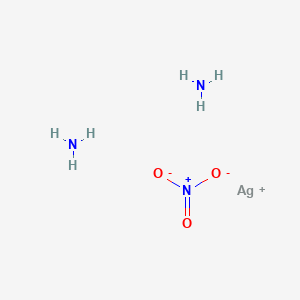
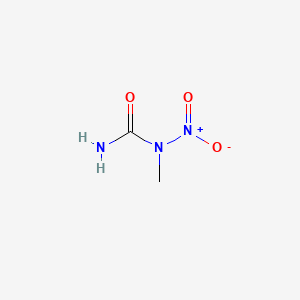
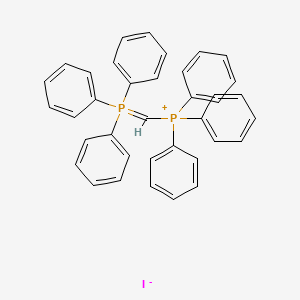



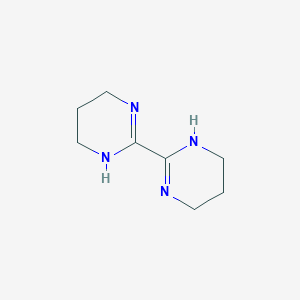
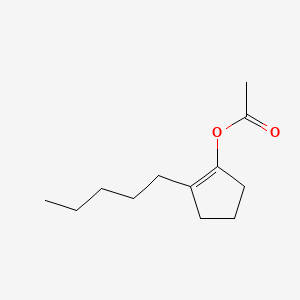
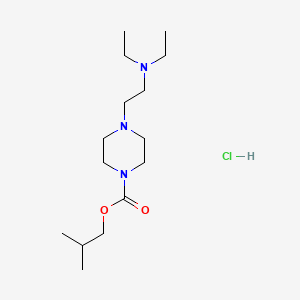
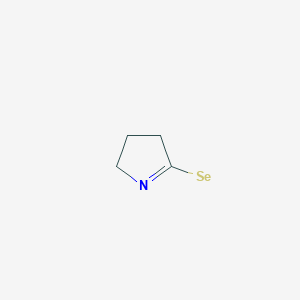
![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)
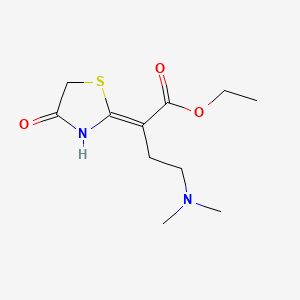
![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)
